Glufosinate

Descripción

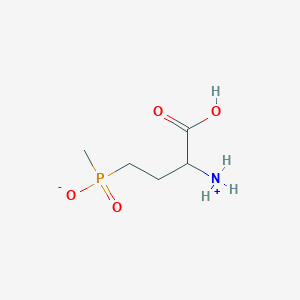

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOBQBIJHVGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77182-82-2 (mono-ammonium salt) | |

| Record name | Glufosinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043973 | |

| Record name | Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; [HSDB] | |

| Record name | Glufosinate-ammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility 1370 g/l (+/- 11%), In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014, In water, 1,370 g/l @ 22 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4 g/ml at 20 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light yellow crystalline powder | |

CAS No. |

51276-47-2, 35597-44-5, 77182-82-2 | |

| Record name | Glufosinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51276-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glufosinate-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035597445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-amino-4-(hydroxymethylphosphinyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-4-(hydroxymethylphosphinyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUFOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8W4FP6BTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biochemical and Molecular Mechanisms of Action

Cellular and Physiological Responses in Plants

Development of Multi-Herbicide Tolerant Crops (e.g., Glufosinate and Glyphosate)

The development of herbicide-tolerant crops, including those tolerant to this compound and glyphosate (B1671968), has significantly impacted weed management practices. isaaa.orgusda.gov Transgenic approaches are commonly used to confer herbicide tolerance in crops. isaaa.orgusda.gov For this compound tolerance, this typically involves introducing a bacterial gene, such as bar from Streptomyces hygroscopicus or pat from Streptomyces viridochromogenes, which encodes the enzyme phosphinothricin (B1261767) acetyltransferase (PAT). mdpi.comeuropa.eu The PAT enzyme detoxifies phosphinothricin, the active ingredient in this compound, by acetylation, preventing it from inhibiting glutamine synthetase. mdpi.com

Multi-herbicide tolerant crops are developed by stacking genes that confer tolerance to different herbicides. researchgate.net For instance, crops have been engineered to be tolerant to both this compound and glyphosate. isaaa.orgusda.govresearchgate.net Glyphosate-tolerant crops typically contain a modified gene for 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), the target enzyme of glyphosate, or a gene encoding an enzyme that degrades glyphosate. isaaa.org Combining tolerance to this compound and glyphosate provides growers with more flexible weed control options and can help manage weeds that are resistant to one of the herbicides. usda.govresearchgate.net

Biotechnological Engineering of Crop Tolerance

Genotype-Specific Responses to this compound Tolerance in Transgenic Crops

While the introduction of tolerance genes like bar or pat is the primary mechanism for this compound tolerance in transgenic crops, the level of tolerance can sometimes vary depending on the specific crop genotype and the integration site of the transgene. Research has explored the genetic basis of this compound tolerance in various crops. For example, studies in maize have identified specific loci, such as ZmGHT1, that contribute to this compound tolerance, suggesting that native genetic factors within a crop genotype can influence the effectiveness of the introduced tolerance trait or represent alternative tolerance mechanisms. mdpi.com Lower levels of ammonia (B1221849) content and higher glutamine synthetase activity were observed in a this compound-tolerant maize line compared to sensitive lines after this compound treatment, indicating the involvement of ammonia elimination pathways potentially linked to GS activity. mdpi.com

Evolution and Mechanisms of Weed Resistance

The repeated use of this compound, particularly in areas with this compound-tolerant crops, exerts selection pressure that can lead to the evolution of resistance in weed populations. uwa.edu.aumdpi.com this compound resistance in weeds has been reported in several species, including Eleusine indica (goosegrass) and Lolium spp. (ryegrass). uwa.edu.aumdpi.comuwa.edu.au

Target-site resistance to this compound primarily involves alterations to the glutamine synthetase enzyme. uwa.edu.au One well-documented target-site resistance mechanism is a point mutation in the GS gene resulting in a serine to glycine (B1666218) substitution at position 59 (Ser59Gly). uwa.edu.aubohrium.comnih.govnih.gov This mutation, identified in this compound-resistant Eleusine indica populations, is located near the catalytic center of the enzyme and can indirectly influence the binding of this compound, leading to reduced sensitivity. uwa.edu.aubohrium.comnih.gov

Studies have shown that rice calli and seedlings transformed with the mutant EiGS1-1 gene carrying the Ser59Gly substitution exhibited resistance to this compound. bohrium.comnih.gov Purified mutant GS1-1 enzyme from yeast also demonstrated higher tolerance to this compound compared to the wild-type enzyme. bohrium.comnih.gov While the Ser59Gly mutation confers a relatively low level of resistance (e.g., around 2.5-fold in one study), its independent evolution in geographically separated populations suggests it is a significant target-site resistance mechanism for this compound. uwa.edu.aubohrium.com

Other target-site mechanisms can include gene amplification or overexpression of glutamine synthetase, leading to an increased amount of the target enzyme that requires higher herbicide concentrations for inhibition. nih.govoup.comcambridge.org This mechanism has been observed in some this compound-resistant weed populations, such as Amaranthus palmeri (Palmer amaranth), where increased copy number and overexpression of chloroplastic glutamine synthetase have been linked to resistance. oup.comcambridge.org

Non-target site resistance mechanisms can also contribute to this compound resistance in weeds. These mechanisms reduce the amount of active herbicide reaching the GS enzyme. nih.govnih.gov Examples include reduced herbicide absorption by the leaves, decreased translocation within the plant, or enhanced metabolic detoxification of this compound into less toxic compounds. nih.govnih.govfrontiersin.org

Research into non-target site resistance to this compound has yielded varied results depending on the weed species and population studied. In some this compound-resistant Eleusine indica populations, studies have not found evidence of reduced uptake, translocation, or enhanced metabolism contributing to resistance. uwa.edu.aucambridge.org However, enhanced metabolism of this compound has been observed in other weed species, such as certain Lolium perenne populations. cambridge.orgfrontiersin.org While enhanced metabolism is a known NTSR mechanism for other herbicides like glyphosate, the specific metabolites of this compound in resistant weeds are not always identified. frontiersin.org Reduced uptake and translocation have also been implicated in resistance to other herbicides, by limiting the amount of the compound that reaches its site of action. nih.govfrontiersin.org

The evolution of herbicide resistance is a dynamic process driven by selection pressure. In the case of this compound, the widespread adoption of this compound-tolerant crops and the increased use of the herbicide have intensified this pressure. uwa.edu.aumdpi.com The frequency of resistance alleles within a weed population increases over generations when susceptible plants are controlled while resistant individuals survive and reproduce.

The independent evolution of the same resistance mutation, such as the Ser59Gly substitution in Eleusine indica from different geographic regions, suggests parallel evolution, where similar genetic solutions to the selection pressure arise independently in different populations. bohrium.comnih.gov This highlights the potential for resistance to evolve wherever this compound is used repeatedly. The rate of resistance evolution is influenced by factors such as the initial frequency of resistance alleles in the population, the heritability of the resistance trait, gene flow between populations, and the intensity and frequency of herbicide application.

Recurrent selection with this compound, particularly through repeated applications, is a primary driver of resistance evolution. Applying herbicides at sub-lethal or low rates can also contribute to the selection for reduced susceptibility in weed populations. mdpi.commdpi.combiorxiv.org Studies have shown that repeated applications of low this compound rates can select for reduced susceptibility in weeds like Lolium perenne ssp. multiflorum. mdpi.combiorxiv.orgresearchgate.net While the magnitude of resistance conferred by low-rate selection in these studies might be relatively low compared to resistance levels observed with other herbicides, it still represents a shift in the population towards decreased susceptibility. mdpi.combiorxiv.org This underscores the importance of using appropriate herbicide rates and implementing integrated weed management strategies to minimize the selection pressure for resistance. ucanr.edu

Table 1: Examples of this compound Resistance Mechanisms

| Mechanism | Type | Description | Example Weed Species | Key Findings |

| Ser59Gly Point Mutation | Target-Site | Amino acid substitution in Glutamine Synthetase (GS) at position 59. | Eleusine indica | Reduces GS sensitivity to this compound; independently evolved in different regions; confers low-level resistance. uwa.edu.aubohrium.comnih.govnih.gov |

| GS Gene Amplification | Target-Site | Increased copy number of Glutamine Synthetase genes. | Amaranthus palmeri | Leads to overexpression of GS, requiring higher this compound doses for inhibition. oup.comcambridge.org |

| Enhanced Metabolism | Non-Target Site | Detoxification of this compound into less herbicidal compounds. | Lolium perenne | Observed in some populations, but specific metabolites not always identified. cambridge.orgfrontiersin.org |

| Reduced Uptake/Translocation | Non-Target Site | Decreased absorption by leaves or movement within the plant. | Not consistently linked to this compound resistance in all studies. uwa.edu.aucambridge.org | Evidence is mixed and less commonly reported for this compound compared to other herbicides like glyphosate. uwa.edu.aucambridge.orgfrontiersin.org |

Degradation Pathways in Soil and Aquatic Environments

This compound undergoes degradation in both soil and aquatic environments, primarily through microbial action mt.govregulations.gov.

Microbial Biotransformation Processes and Key Microorganisms

Microbial degradation is the main pathway for this compound breakdown in soil and water mt.govregulations.gov. Various species of soil bacteria, including Burkholderia sacchari, Serratia marcescens, and Pseudomonas psychrotolerans, have demonstrated the ability to degrade this compound researchgate.net. Long-term exposure to this compound in soil can lead to the selection and isolation of this compound-tolerant bacterial strains with high degradation efficiency researchgate.net. While this compound can have antibacterial activity and may decrease the fertility of soil by affecting sensitive bacteria, some microorganisms can utilize it as a source of nitrogen, carbon, and phosphorus researchgate.netnih.gov.

Kinetics of Aerobic and Anaerobic Degradation

The degradation rate of this compound varies depending on environmental conditions, particularly the presence of oxygen. In aerobic soil metabolism studies, this compound has shown half-lives typically ranging from 4 to 23 days mt.gov. Other studies report aerobic soil half-lives between 1.71 and 23 days at 20°C regulations.govregulations.gov. In aerobic aquatic systems, DT50 values (the time required for 50% degradation) range from 1 to 36.1 days regulations.govregulations.gov.

Under anaerobic conditions, this compound degradation is significantly slower. The anaerobic soil metabolism half-life has been reported as 56 days mt.gov. Anaerobic aquatic metabolism studies have shown a DT50 of 387 days regulations.govregulations.gov. This compound is also stable to aqueous hydrolysis between pH 5 and 9 and to aqueous photolysis at pH 5 and 7, although it degrades slowly under alkaline aqueous photolysis at pH 9 with a DT50 of 87 days regulations.govregulations.gov.

The application rate can influence the degradation rate; for instance, a lower application rate (0.1 mg/kg) in a sand soil system resulted in a DT50 of 1.52 days, while a higher rate (1 mg/kg) in the same system yielded a DT50 of 35.2 days regulations.govregulations.gov.

Here is a summary of this compound degradation half-lives:

| Environment Type | Conditions | Half-life (DT50) | Source |

| Aerobic Soil | Typical | 4 - 23 days | mt.gov |

| Aerobic Soil | 20°C | 1.71 - 23 days | regulations.govregulations.gov |

| Anaerobic Soil | - | 56 days | mt.gov |

| Aerobic Aquatic | - | 1 - 36.1 days | regulations.govregulations.gov |

| Anaerobic Aquatic | - | 387 days | regulations.govregulations.gov |

| Alkaline Photolysis | Aqueous, pH 9 | 87 days | regulations.govregulations.gov |

| Hydrolysis/Photolysis | Aqueous, pH 5-9 | Stable | regulations.govregulations.gov |

Formation and Fate of Primary and Secondary Metabolites

The primary degradation pathway of this compound in soil and water leads to the formation of several metabolites mt.govregulations.gov. The major transformation products include 3-(methylphosphinico)propionic acid (MPP, also referred to as HOE 061517 or AE-F061517) and 2-(methylphosphinico)acetic acid (MPA, also referred to as HOE 064619 or AE-F064619) mt.govregulations.gov. Another important metabolite is 2-acetamido-4-(methylphosphinico)butanoic acid (N-acetylthis compound, NAG) mt.govregulations.gov. Ultimately, this compound and its metabolites can be mineralized to carbon dioxide mt.govregulations.govchemicalbook.comresearchgate.net.

Metabolite concentrations typically peak within a few weeks after this compound application and then decline mt.gov. For example, in aerobic soil metabolism, metabolite concentrations peaked at 3 weeks before declining mt.gov. Studies indicate that this compound ammonium (B1175870) dissipates rapidly in soil, transforming to MPA within hours and then gradually degrading to MPP researchgate.net. MPP is often the primary this compound metabolite found in weeds and soils researchgate.net.

The fate of these metabolites in the environment is also subject to further degradation. For instance, MPP is a major metabolite found in the environment researchgate.net.

Persistence and Mobility Studies in Environmental Compartments

This compound is generally considered non-persistent to slightly persistent in soils under aerobic conditions regulations.govregulations.govherts.ac.uk. However, its persistence can be influenced by various soil characteristics researchgate.netmsss.com.my. This compound is highly water-soluble herts.ac.ukmsss.com.mypsu.edu.

Influence of Soil Characteristics (e.g., organic matter, clay content) on Degradation Rates

Soil characteristics play a significant role in the adsorption and degradation of this compound. Adsorption to soil is influenced by the amount of clay and organic matter present msss.com.mymda.state.mn.us. Studies have shown that the adsorption of this compound is positively correlated with clay content researchgate.netmsss.com.my. Higher clay content can lead to stronger adsorption, potentially reducing the amount of this compound available for microbial degradation msss.com.my.

While some sources suggest that the shortest half-life tends to be in soils with high clay and organic matter content, others indicate that the persistence of this compound ammonium in soil is attributed more to clay content than organic matter msss.com.myekb.eg. The content of soil available water and soil oxygen content also have a certain impact on the adsorption and degradation of this compound ammonium chemicalbook.com.

Research findings on the correlation between degradation rates and soil organic matter or clay content can vary. One study on glyphosate (a different herbicide but often discussed alongside this compound) found no significant correlations between degradation rates and soil organic matter or clay content, but observed positive correlations with total metal concentrations and soil pH alanplewis.com. However, for this compound, the positive correlation between adsorption and clay content is consistently reported researchgate.netmsss.com.my.

Leaching Potential to Groundwater Systems

Based on its physical-chemical properties, such as high water solubility, this compound has the potential to leach to groundwater systems mt.govherts.ac.ukmda.state.mn.us. However, its leaching potential is reduced with increasing soil clay and organic matter content due to enhanced adsorption mda.state.mn.us.

Studies using the GUS (Groundwater Ubiquity Score) leaching potential index have classified this compound as having low leachability herts.ac.uk. Despite this, this compound has been detected in groundwater samples in the United States, although typically at low concentrations mda.state.mn.us. Soil column experiments have shown that this compound and its degradants did not leach extensively, with movement generally limited to the upper soil layers, although deeper movement (up to 24 inches) was observed in sandy soils compared to loam or clay soils (up to 6 inches) mda.state.mn.us. The mobility and leaching of this compound are affected by its persistence and adsorption rate in the soil mdpi.com. The risk of leaching is also influenced by soil characteristics mdpi.com.

The U.S. Environmental Protection Agency (EPA) has classified this compound as "mobile" in soil, and laboratory tests have shown that a significant percentage can leach in loam or sandy loam soils, indicating a potential for groundwater contamination psu.edu. However, rapid degradation by microorganisms in soil makes the risk of water contamination less likely when used according to instructions basf.com.

This compound is a widely used herbicide, and understanding its fate in the environment, particularly its distribution and persistence in surface water and sediment, is crucial. Research indicates that this compound can reach surface water through various pathways, primarily runoff and spray drift mda.state.mn.ussci-hub.rednih.gov. Once in aquatic systems, its behavior is influenced by factors such as microbial degradation, adsorption to sediment, and hydrolysis epa.govfao.org.

Studies on the aerobic aquatic metabolism of this compound have shown varying half-lives. In one aerobic gravel-pit water:sand sediment system, this compound degraded with a half-life of 64 days, while a registrant-calculated half-life was between 29.1 and 35.2 days epa.gov. Another study reported this compound disappearing from a water/sediment system with half-lives of 3 and 20 days at 20°C and 8°C, respectively fao.org. Mineralization in this study was limited, reaching only 25% and 20% at the two temperatures over 361 days fao.org.

Adsorption plays a significant role in the distribution of this compound in aquatic environments. This compound has been shown to adsorb to sediments researchgate.net. The adsorption capacity of sediments for this compound is generally lower compared to other compounds like glyphosate researchgate.net. Sediment composition influences adsorption, with higher clay content correlating positively with this compound adsorption msss.com.my. The binding strength of adsorbed this compound to soil (and by extension, likely sediment) has been indicated as high msss.com.my. Desorption of this compound from soils (relevant to sediment interaction) varies depending on the soil type msss.com.my.

This compound can be detected in surface water samples. Data from the Water Quality Portal indicated that this compound was detected in 1.1% of surface water samples in the United States, with the highest detected concentration being 3.2 µg/L mda.state.mn.us. In agricultural basins in China, this compound ammonium was detected in 2.6% of surface water samples, with a maximum level of 13.15 µg/L nih.gov. Runoff is considered a primary driver for the presence of this compound in surface water sci-hub.rednih.gov.

This compound undergoes degradation in the environment, producing metabolites. A major degradate identified in studies is 3-methylphosphinicopropionic acid (MPPA) epa.gov. In water/sediment systems, MPPA can become a major component of the residue over time fao.org.

The persistence of this compound in surface water and sediment is influenced by microbial activity and environmental conditions like temperature epa.govfao.org. While this compound can be present in surface waters, its detection frequency and concentration can vary based on factors such as application rates, proximity to treated areas, rainfall events, and the adsorptive properties of the sediment in the water body mda.state.mn.ussci-hub.rednih.govcambridge.orgforestryexplained.co.za.

Here is a summary of some research findings on this compound persistence in water/sediment systems:

| System Type | Temperature (°C) | Half-life (days) | Key Findings | Source |

| Aerobic gravel-pit water:sand sediment | Not specified | 64 | Degradation observed | epa.gov |

| Aerobic gravel-pit water:sand sediment | Not specified | 29.1-35.2 | Registrant-calculated half-life | epa.gov |

| Water/sediment system | 20 | 3 | Disappearance from system | fao.org |

| Water/sediment system | 8 | 20 | Disappearance from system | fao.org |

Genetic and Molecular Basis of Herbicide Tolerance and Resistance

Microbial Biosynthesis and Natural Product Origins

Glufosinate is derived from natural products synthesized by certain microorganisms. Understanding these biosynthetic pathways is key to understanding the origins of this compound tolerance.

Streptomyces Species as Producers of Phosphinothricin (B1261767)

Several species of Streptomyces, filamentous bacteria commonly found in soil, are known to produce this compound or its precursor peptides, bialaphos (B1667065) and phosalacine. wikipedia.orgnih.govwikipedia.orgasm.orgnih.gov Streptomyces hygroscopicus and Streptomyces viridochromogenes are prominent examples of such producers. wikipedia.orgasm.orgnih.govnih.govacs.orgnih.gov These bacteria produce this compound as part of larger peptide molecules that act as antibiotics. wikipedia.orgasm.org

Enzymatic Pathways in Bialaphos and Phosalacine Metabolism to this compound

Bialaphos, produced by S. hygroscopicus and S. viridochromogenes, is a tripeptide consisting of two alanine (B10760859) residues and a molecule of phosphinothricin (this compound). wikipedia.orgwikipedia.orgasm.orgnih.gov Phosalacine is another tripeptide precursor. wikipedia.org These peptides are pro-herbicides and are not toxic in their original form. wikipedia.org Within plant cells, intracellular peptidases cleave the alanine residues from bialaphos and phosalacine, releasing the active herbicidal compound, this compound. wikipedia.orggoogleapis.com This metabolic conversion is essential for the herbicidal activity of these natural products. wikipedia.orggoogle.com The biosynthesis of phosphinothricin tripeptide (PTT), or bialaphos, involves a complex pathway with multiple enzymatic steps. nih.gov In S. viridochromogenes, the tripeptide backbone is assembled by three nonribosomal peptide synthetase modules encoded by the phsA, phsB, and phsC genes. asm.orgnih.govacs.orgasm.org These enzymes activate and link the precursor molecules, including a phosphinothricin precursor (N-acetyl-demethylphosphinothricin) and alanine residues. asm.orgacs.orgasm.org

Nitrilase Catalysis in this compound Ammonium (B1175870) Synthesis

While the primary natural production route involves peptide precursors, nitrilase enzymes have also been identified as catalysts in the synthesis of this compound ammonium. researchgate.netresearcher.lifenih.gov Research has explored the use of nitrilases from various microorganisms, including a fungus from the Geotrichum genus, for the biocatalytic production of this compound ammonium. researchgate.netresearcher.lifenih.govresearchgate.net These enzymes can catalyze the conversion of specific nitrile-containing precursors, such as 2-amino-4-(hydroxymethylphosphono)-butanenitrile, into this compound ammonium. researchgate.netresearcher.lifenih.govresearchgate.net This enzymatic approach offers an alternative to conventional chemical synthesis methods for producing this compound ammonium. researchgate.net

Biotechnological Engineering of Crop Tolerance

The natural detoxification mechanism found in Streptomyces species has been adapted through genetic engineering to confer glufosinate tolerance to agronomically important crops.

Functional Characterization of bar and pat Genes in this compound Detoxification

The key to this compound tolerance in genetically modified crops lies in the introduction and expression of genes encoding phosphinothricin (B1261767) acetyltransferase (PAT). researchgate.netnih.govacs.orgresearchgate.net Two primary genes have been utilized for this purpose: the bar gene (bialaphos resistance) isolated from Streptomyces hygroscopicus and the pat gene (phosphinothricin acetyltransferase) isolated from Streptomyces viridochromogenes. wikipedia.orgnih.govscispace.comnih.govnih.govmdpi.comdpi.qld.gov.au

Both the BAR and PAT enzymes function by acetylating the free amino group of this compound, converting it into N-acetyl this compound (NAG). googleapis.comnih.govacs.orgdpi.qld.gov.au This acetylated form is non-toxic to plants and does not inhibit glutamine synthetase, thereby allowing the plant to survive this compound application. nih.govdpi.qld.gov.au The bar and pat genes are highly similar, sharing approximately 87% identity at the nucleotide level and encoding proteins with about 85% amino acid sequence identity. nih.gov These proteins are functionally equivalent in their ability to detoxify this compound through acetylation. googleapis.comnih.gov

Studies have demonstrated a direct correlation between the expression level and activity of the PAT enzyme and the degree of this compound resistance in transgenic crops. researchgate.netnih.govacs.orgnih.govunesp.br Higher expression levels of the bar or pat gene lead to increased PAT activity, resulting in more efficient detoxification of this compound and a higher level of tolerance. researchgate.netnih.govacs.orgnih.govunesp.br

| Crop | Gene Introduced | Observed Effect on this compound Tolerance | Research Finding | Citation |

| Cotton | bar or pat | Increased resistance to this compound. researchgate.netnih.govnih.gov | Resistance level proportional to PAT expression and activity. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Maize | pat | Increased resistance to this compound. acs.orgunesp.br | This compound resistance level proportional to pat gene expression. acs.orgunesp.br | acs.orgunesp.br |

| Sweet Potato | bar | Can grow normally under this compound stress. mdpi.com | Transgenic BAR sweet potato shows tolerance. mdpi.com | mdpi.com |

| Wheat | bar | Can tolerate very high concentrations of this compound with no yield effect. mdpi.com | Transgenic BAR wheat shows high tolerance. mdpi.com | mdpi.com |

| Rice | bar | No harm from this compound application at certain stages. agrofarmchemical.com | Stable bar gene integration and expression confirmed herbicide resistance. agrofarmchemical.com | agrofarmchemical.com |

| Castor | Bar | Significantly increased resistance to this compound. tandfonline.com | Increased expression of the Bar gene in transgenic plants. tandfonline.com | tandfonline.com |

Research has also explored potential non-specific activities of the BAR enzyme, showing that while it has a substrate preference for phosphinothricin, it can also acetylate other endogenous plant amino acids like aminoadipate and tryptophan in vitro and in planta. nih.govnih.gov Understanding these potential off-target activities is important for the design of highly specific transgenic systems. nih.gov

Transgene Integration, Expression Stability, and Inheritance Patterns

The successful development of this compound-tolerant crops relies on the stable integration of the bar or pat transgene into the plant genome, its consistent expression, and predictable inheritance to subsequent generations. Studies on various transgenic crops, including canola, corn, cotton, soybeans, and rice, have investigated these aspects. wikipedia.orgresearchgate.netnih.govmdpi.comnih.govagrofarmchemical.comeuropa.eunih.govfrontiersin.orgmdpi.commdpi.com

Analysis of transgenic lines has shown that the introduced DNA, typically in the form of a T-DNA insert from Agrobacterium tumefaciens-mediated transformation, often integrates into a single genetic locus. europa.eu Southern blot and segregation analyses are commonly used to confirm the integration pattern and determine the number of transgene copies. europa.eu

Expression stability of the bar or pat gene is crucial for consistent this compound tolerance throughout the plant's life cycle and across generations. Research indicates that strong promoters associated with the transgene can lead to high levels of expression and robust PAT activity, conferring a high level of resistance. researchgate.netnih.govnih.gov However, variations in expression levels have been observed between different transgenic events and even within different tissues of the same plant, which can influence the degree of tolerance. researchgate.netnih.govacs.orgnih.govunesp.br

Inheritance patterns of the this compound tolerance trait generally follow Mendelian segregation, particularly when the transgene is integrated into a single locus. europa.eufrontiersin.org However, studies on gene flow to wild relatives have sometimes shown deviations from expected Mendelian ratios, potentially influenced by factors such as the integration site of the transgene, chromosome dynamics in hybrids, and environmental stress. nih.govfrontiersin.orgmdpi.commdpi.com For example, research on hybrids between transgenic Brassica napus and wild Brassica juncea indicated that the inheritance of the this compound tolerance transgene, located on a C-chromosome, could depart from Mendelian segregation, and stress conditions could increase the proportion of plants expressing the transgene. frontiersin.orgmdpi.com Transgene silencing has also been observed in some hybrid progenies, where the gene is present but not expressed, impacting the inheritance and effectiveness of the tolerance trait under herbicide selection pressure. mdpi.com

Advanced Analytical Methodologies for Research Applications

Chromatographic and Spectrometric Techniques for Glufosinate Analysis

Chromatographic techniques are fundamental for separating this compound from matrix components and its metabolites before detection. Coupling chromatography with mass spectrometry provides high sensitivity and specificity.

LC-MS/MS is a widely used technique for the quantitative determination of this compound residues in various matrices, including water, soil, and food products. epa.govsigmaaldrich.comresearchgate.netsciex.comlcms.czshimadzu.com The technique offers high sensitivity and selectivity through the use of multiple reaction monitoring (MRM). chrom-china.comsigmaaldrich.com

A BASF analytical method (R0085/01) utilizes chiral LC-MS/MS for the separate determination of L-glufosinate and D-glufosinate enantiomers in water and soil. epa.gov This method achieved a reported limit of quantification (LOQ) of 0.0025 mg/kg in water and 0.0020 mg/kg in soil. epa.gov The method employed a Daicel Crownpak CR(+) column with a mobile phase gradient of ammonium (B1175870) formate (B1220265) in water and formic acid in methanol. epa.gov Detection was performed using a triple quadrupole mass spectrometer with SelexION DMS. epa.gov While the method demonstrated satisfactory repeatability, accuracy, precision, linearity, and specificity at the LOQ in tested water matrices, the specificity for L-glufosinate in ground water was not fully supported by representative chromatograms due to a broad, multi-peaked signal at the LOQ. epa.gov

Another LC-MS/MS method for determining this compound, glyphosate (B1671968), and AMPA in tea utilized a QuEChERS sample preparation method followed by LC-MS/MS with MRM. sigmaaldrich.com This method showed good linearity in the range of 1-150 µg/L with correlation coefficients greater than 0.9995. sigmaaldrich.com Recoveries ranged from 80.0% to 107%, and relative standard deviations (RSD) were between 2.9% and 5.0%. sigmaaldrich.com The LOQ for this compound in tea was reported as 27.0 µg/kg. sigmaaldrich.com

A simplified LC-MS/MS method for this compound, glyphosate, and AMPA in cereals employed a Quick Polar Pesticides (QuPPe) based extraction and separation on a carbon-based chromatography column with a basic ammonium carbonate buffer mobile phase. chromatographytoday.com This method allowed for analysis without derivatization and achieved low detection limits of 10 ppb in oat-based samples using a sensitive mass spectrometer. chromatographytoday.com Recoveries for this compound in spiked oat samples were reported as 132% at 80 ppb and 104% at 800 ppb.

Research findings highlight the effectiveness of LC-MS/MS for this compound residue quantification across diverse matrices, with method performance parameters like LOQ, linearity, recovery, and precision being critical indicators of suitability for research applications.

Ion Chromatography (IC) is a suitable technique for separating polar and ionic compounds like this compound. thermofisher.com Coupling IC with high-resolution mass spectrometry (HRMS) can provide enhanced specificity and the capability for retrospective analysis. mdpi.commdpi.comresearchgate.net

An IC-HRMS method was developed and validated for the determination of glyphosate, this compound, and AMPA in complex matrices such as honey, fish, and bovine muscle. researchgate.netnih.gov This method utilized a simple liquid extraction procedure without purification steps. mdpi.comresearchgate.net The LOQs achieved with this method ranged from 4.30 to 9.26 ng/g, demonstrating high sensitivity. researchgate.netnih.gov The use of HRMS contributes to high specificity, which is particularly valuable when analyzing complex biological and environmental samples where isobaric interferences can occur. mdpi.commdpi.com The coupling of IC with MS is facilitated by the use of electrolytically regenerated membrane suppressors, which enable the continuous desalting of eluents before they enter the mass spectrometer. thermofisher.com

HPLC is also used for the analysis of this compound, particularly in its formulations. While this compound's polarity and lack of strong chromophores can pose challenges for traditional HPLC-UV detection, methods have been developed to address this. scholarsresearchlibrary.comdigitellinc.com

A reversed-phase HPLC method was developed and validated for the determination of this compound in its formulations. scholarsresearchlibrary.comresearchgate.net The method used a mobile phase consisting of ammonium acetate (B1210297) aqueous solution (containing formic acid) and acetonitrile. scholarsresearchlibrary.comresearchgate.net this compound was detected at a wavelength of 195 nm. scholarsresearchlibrary.comresearchgate.net The method demonstrated good linearity with a regression coefficient of 0.999 in the concentration range of 50% to 150%. scholarsresearchlibrary.comresearchgate.net This indicates the method's suitability for quantifying this compound in its formulated products. scholarsresearchlibrary.com

Another study reported a reproducible analytical method for this compound using pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) followed by HPLC separation and UV detection. digitellinc.com Derivatization is often necessary to enhance the detectability of this compound by conventional HPLC detectors. digitellinc.commdpi.com

Ion Chromatography-High-Resolution Mass Spectrometry (IC-HRMS) for Enhanced Specificity

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for the accurate analysis of this compound in complex matrices. This often involves extraction protocols to isolate the analyte and, in some cases, chemical derivatization to improve chromatographic behavior and detection.

Extracting this compound from complex matrices like soil, plant tissues, and biological fluids requires specific protocols to minimize matrix effects and ensure efficient recovery.

For soil analysis, this compound-P-ammonium has been extracted using a mixed alkaline solution based on its solubility in water. mdpi.comresearchgate.net Following extraction, purification steps are often necessary before chromatographic analysis. mdpi.com

In the analysis of this compound and its metabolites in soybean extracts, an extraction method using water containing EDTA and acetic acid has been employed to precipitate protein and extract the analytes into solution. lcms.czwaters.com Solid-phase extraction (SPE) cartridges were used in a "pass-through" mode to retain particulates and non-polar co-extractives. lcms.czwaters.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the extraction of this compound from various food matrices, including tea and cereals. sigmaaldrich.comsciex.comchromatographytoday.comsigmaaldrich.com This method typically involves extraction with an acetonitrile/water solution followed by a cleanup step using specific adsorbents to remove matrix interferences. sigmaaldrich.comsigmaaldrich.com For green tea, a QuEChERS method utilizing a dedicated adsorbent mix (Supel™ QuE Verde) was found to be effective for matrix removal while maintaining good analyte recovery. sigmaaldrich.com

For biological specimens like plasma and urine, a simple and rapid method involved diluting the specimens, evaporating to dryness, and then proceeding to derivatization without extensive extraction. nih.gov

Due to its polar nature and lack of a strong chromophore or fluorophore, this compound often requires chemical derivatization to improve its retention on reversed-phase HPLC columns and enhance detection sensitivity, particularly when using UV or fluorescence detectors. chrom-china.comresearchgate.netdigitellinc.commdpi.com

A common derivatization agent for this compound is 9-fluorenyl methyl chloroformate (FMOC-Cl). researchgate.netdigitellinc.commdpi.comresearchgate.net This reagent reacts with the amino group of this compound, introducing a chromophore that allows for detection by UV or fluorescence. digitellinc.commdpi.com Derivatization with FMOC has been successfully applied in HPLC methods for this compound analysis in soil and for HPLC-UV detection. digitellinc.commdpi.comresearchgate.net The derivatization reaction conditions, such as temperature, time, and the presence of buffers and chelating agents (like EDTA to minimize metallic complexation), are critical for achieving complete derivatization and optimal sensitivity. digitellinc.commdpi.comresearchgate.netnih.govacs.org

Another derivatization approach for this compound and its metabolites involves reaction with acetate/acetic anhydride (B1165640) and trimethyl orthoacetate, followed by GC analysis with flame photometric detection or GC-MS. mdpi.comnih.gov However, this method can be tedious and time-consuming. scholarsresearchlibrary.com

While derivatization is often necessary for certain detection methods, some advanced LC-MS/MS methods have been developed that allow for the direct analysis of underivatized this compound, simplifying the sample preparation workflow and increasing throughput. lcms.czchromatographytoday.comlcms.czwaters.com

Here is a table summarizing some of the analytical methods and their performance characteristics for this compound:

| Analytical Technique | Matrix | Sample Preparation | Detection Method | Reported LOQ | Recovery (%) | RSD (%) | Citation |

| Chiral LC-MS/MS | Water, Soil | Extraction, Cleanup, Reconstitution | MS/MS (SelexION) | Water: 0.0025 mg/kg, Soil: 0.0020 mg/kg | Satisfactory | Satisfactory | epa.gov |

| HPLC-Fluorescence | Farmland Soil | Alkaline extraction, FMOC derivatization, Purification | Fluorescence (Ex 254 nm, Em 279.8 nm) | 0.0125 - 0.05 mg/kg | 94 - 119.8 | 2.8 - 9.0 | mdpi.comresearchgate.net |

| RP-HPLC | Formulations | Dilution, Sonication | UV (195 nm) | Not specified | High degree | High degree | scholarsresearchlibrary.comresearchgate.net |

| UPLC-MS/MS | Soybean | Water/EDTA/Acetic acid extraction, SPE pass-through | MS/MS | 0.25 - 4 mg/kg (matrix-matched standards) | Excellent | Good | lcms.czwaters.com |

| LC-MS/MS (QuEChERS) | Green/Fresh Tea | Acetonitrile/water extraction, QuEChERS cleanup | MS/MS (MRM) | 27.0 µg/kg | 80.0 - 107 | 2.9 - 5.0 | sigmaaldrich.comsigmaaldrich.com |

| LC-MS/MS (QuPPe) | Cereals | QuPPe based extraction, Ultrafiltration/SPE cleanup | MS/MS | 10 ppb | Oats: 104-132 | Wheat: up to 19 | chromatographytoday.comsigmaaldrich.com |

| LC-MS/MS (Derivatization) | Food Products | Extraction, FMOC derivatization, SPE purification | MS/MS | 5 μg/kg | 91 - 114 | 3.8 - 6.1 | researchgate.net |

| IC-HRMS | Honey, Fish, Muscle | Liquid extraction | HRMS | 4.30 - 9.26 ng/g | Not specified | 2 - 13 | researchgate.netnih.gov |

| LC-MS/MS (Derivatization) | Biological Specimen | Dilution, Evaporation, Derivatization (acetate/acetic anhydride, trimethyl orthoacetate) | MS/MS | Not specified | 80.2 - 111 | 1.3 - 13 | nih.gov |

Note: "Satisfactory", "Excellent", "Good", and "High degree" are used where specific numerical values were not provided in the source but the performance was described positively.

Extraction Protocols for Complex Biological and Environmental Matrices

Method Validation and Quality Assurance in Research Laboratories

Method validation is a critical process in analytical chemistry to confirm that a method is suitable for its intended purpose. For this compound analysis in research laboratories, validation typically involves evaluating parameters such as selectivity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). scholarsresearchlibrary.commdpi.comfda.govmdpi.com Adherence to established guidelines, such as those from the European Union (SANTE/11312/2021) or national regulatory bodies, is essential for ensuring the quality and reliability of the analytical data. researchgate.netmdpi.comnih.gov

Reproducibility, Repeatability, and Limit of Quantification Studies

Repeatability and reproducibility are key measures of method precision. Repeatability refers to the precision under the same operating conditions over a short interval of time, while reproducibility refers to the precision under different conditions, such as different laboratories, operators, or instruments. researchgate.netnih.gov Studies on this compound analysis have reported good repeatability and reproducibility, with relative standard deviations (RSD) often falling within acceptable limits defined by validation guidelines. For instance, a method for this compound analysis in plant origin foods showed repeatability (RSDr) below 9.5% and reproducibility (RSDR) below 18.9%. researchgate.netnih.gov Another study on this compound in soil reported coefficients of variation (a measure of precision) below 8.0%. mdpi.com In crude palm oil analysis, repeatability and reproducibility CVs were reported as less than 13% and 10% respectively. mpob.gov.my For soybean analysis, repeatability ranged from 2% to 5% and reproducibility from 4% to 9%. nih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. epa.govsigmaaldrich.com Determining the LOQ is crucial for assessing the sensitivity of an analytical method. LOQ values for this compound vary depending on the matrix and the specific method used. Reported LOQs for this compound in different matrices include:

| Matrix | LOQ (mg kg⁻¹) | Source |

| Plant origin foods | 0.005 - 0.020 | researchgate.net |

| Water | 0.0025 | epa.gov |

| Soil | 0.0020 | epa.gov |

| Soil | 0.00366 | mdpi.com |

| Food products | 0.005 | researchgate.net |

| Grape, Corn, Cotton | 0.0005 (ng/g) | oup.com |

| Soybean, Tea | 0.002 (ng/g) | oup.com |

| Crude palm oil | 0.025 | mpob.gov.my |

| Soybeans | 0.04 | nih.gov |

| Bovine fat | 0.05 | mdpi.com |

| Chicken eggs | 0.05 | mdpi.com |

| Cow milk | 0.05 | mdpi.com |

| Tea | 0.027 | sigmaaldrich.com |

| Honey | 0.017 (ng/g) | tdl.org |

Some studies also report the Limit of Detection (LOD), which is the lowest concentration that can be detected, though not necessarily quantified. epa.govmdpi.comsigmaaldrich.com

Inter-laboratory Validation and Harmonization of Methods

Inter-laboratory validation is a process where multiple laboratories analyze the same samples using the same method to assess the method's reproducibility across different laboratory settings. researchgate.nettandfonline.com This is a critical step in method validation, particularly for methods intended for routine monitoring or regulatory purposes, as it provides valuable insights into the factors impacting method performance and implementation by different users. researchgate.nettandfonline.com

Studies have been conducted to validate analytical methods for this compound in multiple laboratories. For example, a method for determining this compound and its metabolites in plant origin foods was validated in five laboratories, demonstrating good repeatability and reproducibility that met the requirements of EU and China guidelines. researchgate.netnih.gov Another inter-laboratory validation study evaluated a method for polar pesticides, including this compound ammonium, in foods of animal origin across different laboratories. tandfonline.com This study assessed parameters like recovery, repeatability, and reproducibility, highlighting variations in performance across laboratories, particularly at lower contamination levels. tandfonline.com

Harmonization of analytical methodologies for this compound is important, especially for comparing data from different studies and monitoring programs. unibo.it The use of standardized methods and participation in inter-laboratory comparisons contribute to the harmonization effort, ensuring comparability and reliability of this compound residue data. unibo.ittandfonline.com Challenges in harmonization can arise from the use of different methodologies with non-uniform analytical performances. unibo.it

Agronomic and Ecological Research in Weed Management

Integrated Weed Management (IWM) Frameworks for Glufosinate Systems

Integrated Weed Management (IWM) is a system-level approach that combines multiple control methods into a single weed management program, moving away from a sole reliance on herbicides. far.org.nzresearchgate.netwur.nl For this compound-resistant cropping systems, IWM is crucial for long-term sustainability and to mitigate the likelihood of resistance evolution. bioone.orgbasf.com An IWM framework typically involves several pillars, including diverse cropping systems, cultivar choice and establishment, field and soil management, and direct control techniques. wur.nl The goal is to place the crop in a competitive advantage over weeds through the manipulation of the crop environment and to reduce the survival mechanisms of weeds. researchgate.net

Cultural Practices for Enhanced Crop Competitiveness (e.g., Row Spacing, Plant Density)

Cultural practices play a significant role in enhancing crop competitiveness against weeds, thereby reducing the reliance on herbicides like this compound. These practices can influence the crop canopy development, light interception, and resource utilization, making the environment less favorable for weed growth. montana.eduscispace.comgrowiwm.org

Studies have investigated the impact of row spacing and plant density on weed control in this compound-resistant crops. Reduced row spacing and increased seeding rates can lead to a more rapid closure of the crop canopy, which suppresses weed emergence, density, growth, and biomass. montana.eduscispace.comgrowiwm.org For instance, narrow row spacing in soybean has been shown to shorten the critical weed-free period, reducing the need for in-crop herbicide applications. cambridge.org Research in this compound-resistant corn evaluated narrow row spacing (51-cm) compared to wide row spacing (102-cm) at the same plant populations. While herbicide combinations generally provided good control, row spacing had little effect on weed control in this specific study. researchgate.net However, other research suggests that narrower rows can improve weed control because weeds are smaller and more easily controlled with post-emergence herbicides. scispace.com The effectiveness of cultural practices like row spacing can also interact with herbicide application timing and rates. scispace.com

Data on the effect of row spacing on weed control in this compound-resistant corn:

| Row Spacing (cm) | Palmer Amaranth (B1665344) Control (%, 42 DAT) |

| 51 | 94-95 |

| 102 | 94-95 |

| Data based on Jones et al. (2001) as referenced in researchgate.net. Control levels were achieved with this compound in follow-up programs. |

Increased plant population densities can also accelerate canopy closure, further enhancing weed suppression by promoting greater interception of radiation by the crop canopy. scispace.com

Optimization of Application Technologies and Environmental Factors (e.g., Light-Dependence, Temperature, Humidity)

The efficacy of this compound is known to be influenced by environmental conditions at the time of application, including light intensity, temperature, and humidity. fieldadvisor.orgresearchgate.netresearchgate.netresearchgate.netexactoinc.com this compound is considered a light-dependent herbicide, and midday applications under intense light conditions often provide improved efficacy compared to applications at dawn or dusk. researchgate.netresearchgate.net This is linked to the biochemical mode of action, where sufficient light is needed for the accumulation of phytotoxic levels of ammonia (B1221849) following GS inhibition. basf.us

Temperature and relative humidity also play critical roles. Lower temperatures can result in delayed injury to weeds. researchgate.net The activity of this compound is significantly decreased by low relative humidity. researchgate.netresearchgate.net For example, studies have shown a significant reduction in the control of weed species like green foxtail and Palmer amaranth under low relative humidity conditions compared to high humidity. researchgate.netresearchgate.net Control of Palmer amaranth with this compound was greater when relative humidity was 90% compared to 35%. researchgate.net

Optimizing application technologies is also essential for maximizing this compound efficacy, as it is primarily a contact herbicide with limited translocation within the plant. basf.combasf.us Proper spray coverage is critical for effective weed control. redeagleinternational.com Recommendations often include using a minimum spray volume, increasing volume in dense foliage or high weed populations, and selecting nozzles that produce medium to coarse spray droplets to ensure adequate coverage and herbicide absorption. redeagleinternational.comumn.edu Water quality can also be a factor, as this compound can react with calcium ions in hard water, reducing its functionality; thus, water conditioners may be necessary. exactoinc.com The addition of ammonium (B1175870) sulfate (B86663) (AMS) has been shown to improve weed control of difficult-to-control weeds under challenging environmental conditions, such as low relative humidity. redeagleinternational.com

Herbicide Synergism and Antagonism Research with this compound

Herbicide mixtures are commonly used in weed management to broaden the spectrum of controlled weeds, improve efficacy, and manage herbicide resistance by utilizing multiple sites of action. However, mixing herbicides can result in synergistic (enhanced activity) or antagonistic (reduced activity) interactions. awsjournal.org Research has investigated the interactions of this compound with various other herbicides.

Antagonism has been reported in mixtures of this compound with certain herbicides, particularly systemic graminicides like clethodim (B606718) and glyphosate (B1671968). bioone.orgresearchgate.netusda.govcotton.org Antagonism occurs when the observed control of the mixture is less than what would be expected based on the performance of the individual herbicides applied alone. bioone.orgawsjournal.org This can be dependent on herbicide rates and weed species. bioone.orgresearchgate.net For example, studies have shown antagonism with this compound plus glyphosate and this compound plus clethodim on various grass species, including barnyardgrass, broadleaf signalgrass, johnsongrass, and large crabgrass. bioone.orgresearchgate.net The antagonism with systemic herbicides is often attributed to the fast-acting nature of this compound, which can cause rapid plant injury and limit the translocation of the slower-acting systemic partner. usda.gov Increasing the rate of the systemic herbicide in the mixture may help mitigate antagonism in some cases. bioone.org Sequential applications, where the graminicide is applied several days before or after this compound, have also been shown to avoid antagonism. cotton.org

Conversely, synergistic interactions have been observed with this compound in combination with other herbicide groups, such as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. researchgate.netbioone.orgresearchgate.netdntb.gov.uascribd.com Synergy occurs when the combined effect of two herbicides is greater than the sum of their individual effects. awsjournal.org

Biochemical Basis of Enhanced Herbicidal Activity in Combinations (e.g., with PPO Inhibitors)

The synergistic interaction between this compound and PPO inhibitors has a distinct biochemical basis. This compound inhibits glutamine synthetase (GS), leading to an accumulation of glutamate (B1630785). researchgate.netbioone.orgresearchgate.netdntb.gov.uascribd.com Glutamate is a precursor in the chlorophyll (B73375) biosynthesis pathway. researchgate.netbioone.orgresearchgate.netdntb.gov.uascribd.com PPO inhibitors block an enzyme in this same pathway, causing the accumulation of protoporphyrinogen, which is then oxidized to protoporphyrin (proto). researchgate.netbioone.orgresearchgate.netdntb.gov.uascribd.com Proto is a highly photodynamic molecule. researchgate.netbioone.orgresearchgate.netdntb.gov.uascribd.com

When this compound inhibits GS, the transient accumulation of glutamate drives this amino acid towards chlorophyll synthesis. researchgate.netbioone.orgresearchgate.netdntb.gov.uascribd.com In the presence of a PPO inhibitor, the blockage in the pathway, coupled with the increased flux into the pathway due to glutamate accumulation, leads to a greater accumulation of protoporphyrin. researchgate.netbioone.orgresearchgate.netdntb.gov.uascribd.com This enhanced accumulation of protoporphyrin, particularly in the presence of light, results in a massive increase in the production of reactive oxygen species (ROS), causing rapid cell membrane destruction and enhanced herbicidal activity. researchgate.netbioone.orgresearchgate.netdntb.gov.uascribd.com The synergism appears to be stronger for this compound enhancing the activity of PPO inhibitors than the reverse. researchgate.netbioone.orgresearchgate.net

Field Efficacy and Practical Applications of this compound Mixtures

Field trials have evaluated the efficacy of this compound in mixtures with various herbicides on different weed species. While antagonism can occur with certain mixtures, particularly with graminicides bioone.orgresearchgate.netusda.gov, synergistic mixtures, such as those with PPO inhibitors, have shown enhanced weed control in the field. researchgate.netbioone.orgdntb.gov.ua

Studies have demonstrated that tank mixes of this compound with ultra-low doses of PPO inhibitors like saflufenacil (B1680489) can provide enhanced herbicidal activity on weeds such as Palmer amaranth compared to individual applications. researchgate.netbioone.orgresearchgate.netdntb.gov.ua This synergistic effect can also help overcome environmental limitations that might reduce this compound efficacy when applied alone. researchgate.netbioone.orgdntb.gov.ua

Field efficacy of this compound mixtures can vary depending on the weed species, herbicide rates, and environmental conditions. For example, research on this compound + clethodim and this compound + glyphosate mixtures showed that antagonism on grasses was dependent on herbicide rates and weed species, with less antagonism observed at higher rates of both herbicides in the mixture. bioone.orgresearchgate.net

Sequential applications of this compound with other herbicides are also a common practice, particularly in herbicide-resistant cropping systems. Studies have evaluated the effectiveness of sequential applications of this compound with synthetic auxins like dicamba (B1670444) and 2,4-D for controlling problematic weeds like Palmer amaranth. mdpi.com In some cases, sequential applications have shown improved control compared to single applications or certain tank mixtures, although the optimal timing and sequence can be critical. cotton.orgmdpi.combioone.org For instance, applying this compound before dicamba in a sequential program may not optimize control due to the rapid necrosis caused by this compound potentially reducing the uptake and translocation of the subsequently applied herbicide. bioone.org

Field data on weed control with this compound mixtures and sequential applications:

| Treatment | Weed Species | Control (%) | Notes | Source |

| This compound + Glyphosate (various rates) | Broadleaf signalgrass | Antagonistic | Antagonism observed at all rate combinations | bioone.orgresearchgate.net |

| This compound + Clethodim (various rates) | Johnsongrass | Antagonistic | Antagonism observed at certain rates | bioone.orgresearchgate.net |

| This compound (low rate) + Saflufenacil (ultra-low) | Palmer amaranth | Enhanced | Synergistic interaction | researchgate.netbioone.orgresearchgate.netdntb.gov.ua |

| Dicamba or Glyphosate+Dicamba followed by this compound | Conyza bonariensis | 100 | Effective control | dpi.qld.gov.au |

| Glyphosate, Clethodim, or Glyphosate+Clethodim followed by this compound | Chloris virgata | 99.7-100 | Consistent control at 7 and 10 d intervals | dpi.qld.gov.au |

| This compound + Indaziflam | Mixed weeds (oil palm) | 78.3-78.6 | Comparable to Glyphosate + Diuron | ajol.inforesearchgate.net |

Management Strategies for Herbicide-Resistant Weed Populations

The evolution of herbicide resistance is a significant threat to the effectiveness of weed management programs, including those relying on this compound. bioone.orgumn.edumdpi.com While resistance to this compound (Group 10) has been relatively rare compared to other herbicide groups, resistant populations of weeds like Palmer amaranth and kochia have been confirmed in several areas. basf.usumn.edundsu.edu

Effective management strategies for herbicide-resistant weed populations, and for preventing the evolution of resistance to this compound, are based on the principles of IWM. far.org.nzbasf.combasf.usumn.edu Key strategies include:

Using multiple herbicide sites of action (SOAs): This is a cornerstone of resistance management. Tank mixing this compound with herbicides from different SOAs that are effective on the target weeds, or using sequential applications of herbicides with different SOAs, can reduce the selection pressure for resistance to any single herbicide. basf.usumn.edumdpi.comndsu.edu

Diversifying weed management practices: Integrating non-chemical weed control methods, such as cultural practices (e.g., crop rotation, cover crops, competitive cultivars, optimized row spacing and plant density) and mechanical control, reduces the reliance on herbicides and adds diversity to the weed management program. far.org.nzresearchgate.netgrowiwm.orgbasf.usumn.edu

Applying herbicides correctly: Ensuring proper application timing (targeting small, actively growing weeds), using appropriate rates, and optimizing spray coverage are crucial for maximizing efficacy and minimizing weed escapes that could lead to resistance. basf.usumn.edundsu.edu

Scouting and monitoring: Regularly scouting fields to identify weed escapes and monitoring for potential shifts in weed populations or the appearance of herbicide resistance is essential for timely intervention and adapting management strategies. umn.edundsu.edu

Minimizing the weed seed bank: Preventing weed seed production from surviving plants helps reduce the number of potential resistant individuals in the soil for future seasons. umn.edu

The use of this compound-resistant crop technologies provides an opportunity to utilize this compound as a valuable tool within an IWM framework, particularly for managing weeds that have developed resistance to other widely used herbicides like glyphosate. dpi.qld.gov.aumdpi.com However, the long-term effectiveness of this compound depends on the implementation of diversified management strategies to delay or prevent the evolution of this compound resistance. bioone.orgumn.edumdpi.com

Emerging Research Avenues and Future Directions

Identification of Novel Glufosinate Action Enhancers

Research is ongoing to identify compounds that can enhance the herbicidal activity of this compound. Combining this compound with other herbicides or adjuvants can lead to synergistic effects, improving weed control efficacy, potentially at lower application rates.

Studies have shown synergistic interactions between this compound and protoporphyrinogen (B1215707) oxidase (PPO) inhibitors like saflufenacil (B1680489). researchgate.netcambridge.orgscielo.br This synergy is attributed to the combined effect of inhibiting glutamine synthetase by this compound and blocking chlorophyll (B73375) biosynthesis by PPO inhibitors, leading to a greater accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing rapid cell death. cambridge.org For instance, a tank mix of a low rate of this compound (280 g ai ha⁻¹) with an ultra-low dose of saflufenacil (1 g ha⁻¹) demonstrated enhanced herbicidal activity on Palmer amaranth (B1665344) (Amaranthus palmeri) compared to individual applications. cambridge.org This combination also showed high efficacy even under environmental conditions less favorable for this compound activity, such as low temperature and humidity. cambridge.org

Another area of research involves combining this compound with bioherbicides. Synergistic interactions have been observed between this compound and certain bacterial plant pathogens on some weeds in greenhouse and field studies. scirp.org

The efficacy of this compound can also be influenced by carrier water properties and adjuvants. Studies indicate that carrier water with alkaline pH or high hardness can reduce this compound efficacy. cambridge.org Using carrier water that is acidic (pH 4 to 6.5) and free of hardness cations is recommended for optimal this compound performance. cambridge.org While some adjuvants like ammonium (B1175870) sulfate (B86663) (AMS) can enhance this compound efficacy on certain weeds, others, such as certain non-ionic surfactants (NIS) and crop oil concentrates (COC), have been reported to reduce efficacy in some cases. cambridge.orgfrontiersin.org

Table 1: Synergistic Interactions of this compound with Other Compounds

| Compound Combination | Target Weed(s) | Observed Interaction | Reference |

| This compound + Saflufenacil | Palmer amaranth | Synergistic | cambridge.org |

| This compound + Saflufenacil | Amaranthus tuberculatus | Synergistic | scielo.br |

| This compound + Saflufenacil | Ryegrass | Synergistic | scielo.br |

| This compound + Bacterial Bioherbicides | Certain weeds | Synergistic | scirp.org |

| This compound + AMS (as adjuvant) | Giant ragweed, Palmer amaranth | Enhanced efficacy | cambridge.org |

Biotechnological Innovations for Sustainable Crop Protection Systems

Biotechnological advancements play a significant role in the sustainable use of this compound, primarily through the development of this compound-tolerant crops and more efficient formulations.

Genetically modified (GM) crops tolerant to this compound, such as cotton, corn, and soybean, have been developed by introducing genes like pat or bar from Streptomyces hygroscopicus. foodstandards.gov.aupan-india.org These genes encode the enzyme phosphinothricin (B1261767) acetyltransferase (PAT), which detoxifies this compound by converting it to N-acetyl-L-glufosinate, a non-inhibitory compound. foodstandards.gov.au The adoption of this compound-tolerant crops allows for post-emergence application of this compound, providing effective weed control and offering a valuable tool for managing weeds, particularly those resistant to other herbicides like glyphosate (B1671968). foodstandards.gov.aurevistacultivar.comimarcgroup.com

Table 2: Examples of this compound-Tolerant Crops and Enabling Technology

| Crop | Enabling Technology/Gene | Mechanism of Tolerance | Reference |

| Cotton | pat or bar genes | Expression of Phosphinothricin Acetyltransferase (PAT) | foodstandards.gov.aupan-india.org |

| Corn | pat or bar genes | Expression of Phosphinothricin Acetyltransferase (PAT) | pan-india.org |

| Soybean | pat or bar genes | Expression of Phosphinothricin Acetyltransferase (PAT) | pan-india.org |

Interdisciplinary Research on Agroecosystem Functionality in this compound-Based Systems

Research indicates that this compound is rapidly degraded by microorganisms in the soil, resulting in minimal residual activity. basf.comresearchgate.net This rapid degradation is often cited as a factor contributing to a lower risk of water contamination compared to some other herbicides. basf.com However, studies on the impact of this compound on soil microbial communities have shown varied results, with some research suggesting negligible effects on the richness, evenness, and composition of bacterial and archaeal communities at recommended application rates, while others highlight potential temporary impairments in the ability of soil organisms to utilize certain substrates. researchgate.net

The interaction of herbicides, including this compound, with soil organisms and their functions is a critical area of study for sustainable agriculture. While some research on glyphosate-based herbicides has raised concerns about impacts on soil macrofauna and microbial communities, more specific interdisciplinary research is needed to fully understand the long-term effects of this compound in various agroecosystems. pan-europe.inforesearchgate.net

Interdisciplinary studies are also crucial for evaluating the potential for off-target effects and the impact on biodiversity within agricultural landscapes where this compound is used. researchgate.net This includes examining effects on non-target plants and beneficial organisms. pan-india.org The development and adoption of integrated weed management strategies that combine herbicide use with other control methods are considered essential for the sustainable use of herbicides like this compound and for mitigating the development of herbicide resistance. mdpi.com

Future research directions include investigating the potential for this compound to influence microbial communities at a species level and exploring any potential links between herbicide exposure and the emergence of diseases in plants, animals, and humans, although much of the existing research in this area has focused on glyphosate. pan-europe.infofrontiersin.orgresearchgate.net

Q & A